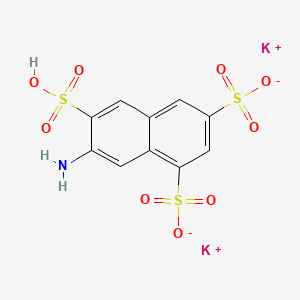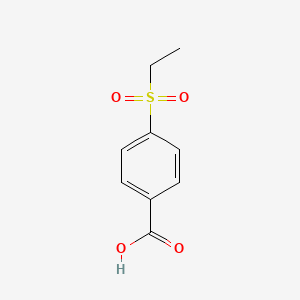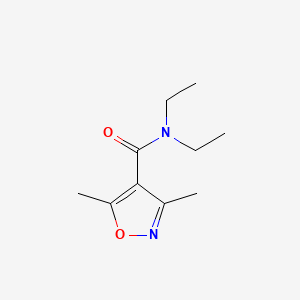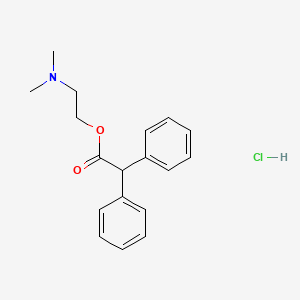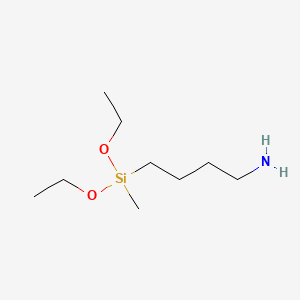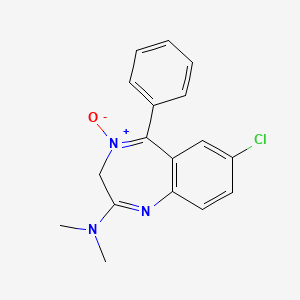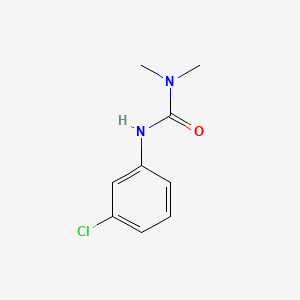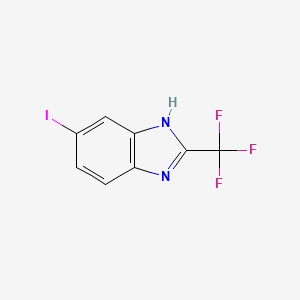
坦普拉明
概述
描述
Tampramine (AHR-9,377) is a tricyclic antidepressant (TCA) which was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .
Molecular Structure Analysis
Tampramine has a molecular formula of C23H24N4 . Its molar mass is 356.473 g·mol−1 . The exact structure would require more detailed information or a visual representation, which I’m unable to provide.
科学研究应用
神经化学性质和抗抑郁活性
坦普拉明,又称 AHR-9377,因其神经化学性质和抗抑郁潜力而受到研究。 它是一种强效、选择性的、非竞争性的去甲肾上腺素再摄取抑制剂,这是抗抑郁药的常见作用机制 . 研究表明,坦普拉明可以降低大鼠的反应率,提高其强化率,与已知的抗抑郁药物类似 . 此外,观察到它可以在强迫游泳试验中减少不动时间,强迫游泳试验是抑郁症的经验模型,这表明它具有抗抑郁活性 .
与β肾上腺素能受体的相互作用
坦普拉明已被发现影响大鼠大脑皮层的β肾上腺素能受体密度。 反复注射坦普拉明会导致这些受体密度的降低 . 这种相互作用意义重大,因为β肾上腺素能受体参与对压力的反应和心血管功能,它们的调节是各种治疗干预的目标。
潜在的副作用概况
由于其选择性抑制去甲肾上腺素的再摄取,并且在其他神经递质位点几乎没有置换,坦普拉明可能具有临床抗抑郁活性,但副作用较少 . 这种选择性使其成为进一步研究抗抑郁药物的候选药物,这些药物可能更易于患者耐受。
药理学研究
在药理学研究中,坦普拉明已被证明是在各种大鼠突触体制备中去甲肾上腺素再摄取的一种新型抑制剂 . 这种特性使其成为研究中枢神经系统中去甲肾上腺素的药效动力学及其对情绪障碍影响的宝贵化合物。
药物开发和中止
坦普拉明最初由辉瑞公司开发,但从未上市。 其最高研发状态已在美国达到中止阶段 . 了解其中止的原因可以为药物开发过程提供见解,并了解将新型药物化合物推向市场的挑战。
与其他三环类抗抑郁药的比较研究
尽管坦普拉明是一种三环类抗抑郁药 (TCA),但由于其选择性抑制去甲肾上腺素的再摄取以及对其他神经递质受体的亲和力微不足道,因此其作用方式与典型的 TCA 不同 . 与其他 TCA 的比较研究可以阐明这种独特药理学特性的优缺点。
作用机制
Target of Action
Tampramine, also known as AHR-9,377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor . This means that its primary target is the norepinephrine transporter (NET) . The NET is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.
Mode of Action
Tampramine interacts with its target, the NET, by binding to it and inhibiting its function . This inhibition prevents the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased presence of norepinephrine enhances its signaling, which can lead to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by Tampramine is the norepinephrine signaling pathway . By inhibiting the reuptake of norepinephrine, Tampramine enhances the signaling of this neurotransmitter. Norepinephrine plays a crucial role in attention and responding actions in the brain, and it is also involved in the body’s “fight or flight” response. Therefore, the enhancement of norepinephrine signaling can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that tampramine would be well-absorbed orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties would impact the bioavailability of Tampramine, determining how much of the drug reaches the systemic circulation and thus its efficacy .
Result of Action
The molecular and cellular effects of Tampramine’s action primarily involve the enhancement of norepinephrine signaling . This can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
属性
IUPAC Name |
N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGGQFJPWBBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232203 | |
| Record name | Tampramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83166-17-0 | |
| Record name | Tampramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tampramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tampramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAMPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


